molecular formula C14H20O4 B8379058 (3,5-Dimethoxyphenyl) (tetrahydropyran-4-yl)methanol

(3,5-Dimethoxyphenyl) (tetrahydropyran-4-yl)methanol

Cat. No. B8379058
M. Wt: 252.31 g/mol
InChI Key: OKSUHJFGSQXIGP-UHFFFAOYSA-N
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Patent
US08735322B2

Procedure details

A solution of tetrahydropyran-4-carboxaldehyde (16.0 g, 0.14 mol) in tetrahydrofuran (60 ml) is added dropwise over 1 hour to a 1 M solution of 3,5-dimethoxyphenylmagnesium chloride in tetrahydrofuran (140 ml), maintaining the reaction at or below reflux by external cooling. Once the addition is complete, and the exotherm has subsided, the reaction mixture is allowed to stir at room temperature overnight. A solution of dilute aqueous hydrochloric acid (300 ml) is added carefully and the reaction mixture is extracted with ethyl acetate. The organic extract is dried over anhydrous magnesium sulfate, filtered, and the filtrate evaporated in vacuo. Purification by column chromatography on silica gel gives (3,5-dimethoxyphenyl) (tetrahydropyran-4-yl)methanol as a cream solid.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethoxyphenylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=[O:8])[CH2:3][CH2:2]1.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([Mg]Cl)[CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1.Cl>O1CCCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[OH:8])[CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
O1CCC(CC1)C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3,5-dimethoxyphenylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)[Mg]Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the reaction at or
TEMPERATURE
Type
TEMPERATURE
Details
below reflux by external cooling
ADDITION
Type
ADDITION
Details
Once the addition
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(O)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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